17-(Pyridin-3-yl)androsta-5,16-dien-3-ol
Overview
Description
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol is a synthetic steroidal compound known for its significant role in inhibiting androgen biosynthesis. It is structurally characterized by the presence of a pyridine ring attached to the 17th carbon of the androsta-5,16-dien-3-ol backbone. This compound is widely recognized for its application in the treatment of metastatic castration-resistant prostate cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol typically involves the following steps:
Starting Material: The synthesis begins with androstenedione or a similar steroidal precursor.
Functional Group Introduction: The introduction of the pyridine ring at the 17th position is achieved through a Suzuki coupling reaction. This involves the reaction of an enol triflate with a pyridine borate under palladium-catalyzed conditions.
Final Steps: The final steps include purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 3rd position.
Reduction: Reduction reactions can target the double bonds in the steroidal backbone.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced forms with saturated bonds.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on androgen receptors and related pathways.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer.
Industry: Employed in the development of pharmaceuticals targeting hormone-dependent cancers.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for the biosynthesis of androgens, including testosterone. By inhibiting CYP17, 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol effectively reduces the levels of circulating androgens, thereby limiting the growth of androgen-dependent prostate cancer cells .
Comparison with Similar Compounds
Abiraterone: Another potent inhibitor of CYP17, used in the treatment of prostate cancer.
Finasteride: Inhibits 5α-reductase, another enzyme involved in androgen biosynthesis.
Dutasteride: Similar to finasteride but inhibits both type I and type II 5α-reductase.
Uniqueness: 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol is unique due to its specific inhibition of CYP17, making it highly effective in reducing androgen levels. Unlike finasteride and dutasteride, which target 5α-reductase, this compound directly impacts androgen biosynthesis at an earlier stage .
Properties
IUPAC Name |
10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOSMCIZMLWJML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870020 | |
Record name | 17-(Pyridin-3-yl)androsta-5,16-dien-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154229-19-3 | |
Record name | NSC741232 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.